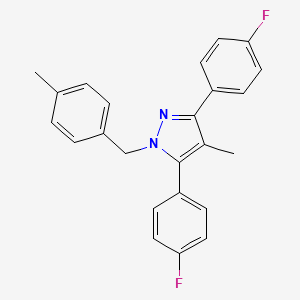![molecular formula C24H16ClN3O6 B14925460 2-{(1E)-3-[(2-chloro-5-nitrophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14925460.png)
2-{(1E)-3-[(2-chloro-5-nitrophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated nitroaniline moiety, a cyano group, and a methoxybenzoate ester. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of aniline to produce 2-chloro-5-nitroaniline.
Condensation: The condensation of 2-chloro-5-nitroaniline with a cyanoacetic acid derivative to form the corresponding cyano compound.
Esterification: The esterification of the cyano compound with 4-methoxybenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminoaniline, while substitution of the chlorine atom can produce various substituted derivatives.
科学的研究の応用
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
類似化合物との比較
Similar Compounds
Vanillin acetate: A compound with a similar ester functional group but different aromatic substituents.
2,2’-Bipyridyl: A compound with a similar aromatic structure but different functional groups.
Uniqueness
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C24H16ClN3O6 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
[2-[(E)-3-(2-chloro-5-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H16ClN3O6/c1-33-19-9-6-15(7-10-19)24(30)34-22-5-3-2-4-16(22)12-17(14-26)23(29)27-21-13-18(28(31)32)8-11-20(21)25/h2-13H,1H3,(H,27,29)/b17-12+ |
InChIキー |
QKCWLCRMEGTZOU-SFQUDFHCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(ethylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14925380.png)
![1-benzyl-N-{1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14925394.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14925401.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14925403.png)
![3-(3-methoxyphenyl)-6-methyl-N-[1-(morpholin-4-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925415.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(2-methoxyethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14925417.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B14925420.png)
![5-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B14925423.png)
![1-benzyl-6-ethyl-N-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925430.png)

![2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14925450.png)
![6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925467.png)
![1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14925469.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B14925470.png)
